4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a tetrahydrofuran ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by a tetrahydrofuran moiety.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Biological Studies: It can be used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: This compound has a similar pyrimidine core but with a different substituent at the 2-position.
2-(Tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid: Similar structure but lacks the methyl group at the 4-position.
4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine: Similar structure but lacks the carboxylic acid group.
Uniqueness
4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both the tetrahydrofuran ring and the carboxylic acid group, which can impart specific chemical and biological properties. The combination of these functional groups can enhance the compound’s ability to interact with biological targets and improve its solubility and stability.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-methyl-2-(oxolan-3-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-6-8(10(13)14)4-11-9(12-6)7-2-3-15-5-7/h4,7H,2-3,5H2,1H3,(H,13,14) |
InChI Key |
NSIIAUMOCJBZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2CCOC2 |
Origin of Product |
United States |
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